molecular formula C15H19N3O B5486184 3-cyclopentyl-N-(1H-indazol-5-yl)propanamide

3-cyclopentyl-N-(1H-indazol-5-yl)propanamide

Cat. No.: B5486184
M. Wt: 257.33 g/mol
InChI Key: UUZPZYSCNQZZSJ-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(1H-indazol-5-yl)propanamide is a chemical compound with the molecular formula C15H19N3O It is characterized by the presence of a cyclopentyl group, an indazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(1H-indazol-5-yl)propanamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, often using cyclopentyl halides in the presence of a base.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, where the indazole derivative is reacted with a suitable amine and an activating agent like carbodiimide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(1H-indazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indazole ring or the cyclopentyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives.

Scientific Research Applications

3-cyclopentyl-N-(1H-indazol-5-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(1H-indazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.

    Pathway Modulation: The compound may influence various cellular pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentyl-N-(1H-indazol-3-yl)propanamide: Similar structure but with the indazole ring attached at a different position.

    3-cyclopentyl-N-(1H-pyrazol-5-yl)propanamide: Contains a pyrazole ring instead of an indazole ring.

    3-cyclopentyl-N-(1H-benzimidazol-5-yl)propanamide: Features a benzimidazole ring instead of an indazole ring.

Uniqueness

3-cyclopentyl-N-(1H-indazol-5-yl)propanamide is unique due to its specific combination of a cyclopentyl group, an indazole ring, and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-cyclopentyl-N-(1H-indazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15(8-5-11-3-1-2-4-11)17-13-6-7-14-12(9-13)10-16-18-14/h6-7,9-11H,1-5,8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZPZYSCNQZZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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